molecular formula C13H13Cl2N B195513 4-Chlorobenzhydrylamine hydrochloride CAS No. 5267-39-0

4-Chlorobenzhydrylamine hydrochloride

Cat. No. B195513
CAS RN: 5267-39-0
M. Wt: 254.15 g/mol
InChI Key: UHPRBUXOILBKFH-UHFFFAOYSA-N
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Description

4-Chlorobenzhydrylamine hydrochloride is a chemical compound with the molecular formula C13H13Cl2N . It is often used in laboratory settings and for the synthesis of various substances . The compound appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzhydrylamine hydrochloride consists of a benzhydryl group (two benzene rings connected by a carbon) with a chlorine atom on one of the benzene rings and an amine group (NH2) attached to the carbon . The compound also includes a hydrochloride group, which is a hydrogen atom bonded to a chlorine atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiomer Synthesis: 4-Chlorobenzhydrylamine hydrochloride is synthesized from 4-chlorobenzophenone through the Leuckart reaction and hydrolysis. This process uses optical tartaric acid for chemical resolution, offering a simple and cost-effective method (Yu Hai-xia, 2005).

Biochemical and Pharmacological Research

  • Metabolic and Morphological Changes Study: This compound has been used to study the pre-clinical evaluation of metabolic and morphological changes in the body. It helped in early diagnosis of health problems related to chemical intoxication in industrial drug synthesis (L. G. Gorokhova et al., 2020).

Toxicological Studies

  • Systemic Toxicity Analysis: 4-Chlorobenzhydrylamine hydrochloride has been investigated for its systemic toxicity, particularly in relation to its chronic effects on organs such as the eye, heart, muscle, nerves, inner ear, and kidney (R. Muller, 2021).

Pharmacodynamics

  • Antihistaminic Properties: The compound has been evaluated for its antihistaminic properties, demonstrating its effectiveness in alleviating allergic reactions and anaphylactic shock in animal models (E. Loew & M. Kaiser, 1945).

Drug Monitoring and Analysis

  • Electrochemical Sensors Development: Research on 4-Chlorobenzhydrylamine hydrochloride has contributed to the advancement of electrochemical sensors for monitoring this compound in biological and environmental samples (M. Matrouf et al., 2022).

Environmental and Ecotoxicology Studies

  • Xenobiotic Fate in Aquatic Ecosystems: Studies have investigated the long-term fate of 4-Chlorobenzhydrylamine hydrochloride in aquatic ecosystems, focusing on its distribution, residual behavior, and metabolism (W. Schauerte et al., 1982).

Safety And Hazards

According to its Safety Data Sheet, 4-Chlorobenzhydrylamine hydrochloride is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing the dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

(4-chlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPRBUXOILBKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzhydrylamine hydrochloride

CAS RN

5267-39-0
Record name 4-Chlorobenzhydrylamine hydrochloride
Source CAS Common Chemistry
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Record name 5267-39-0
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Record name 4-chlorobenzhydrylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Sun, DW Armstrong - Journal of Chromatography A, 2010 - Elsevier
A new chiral stationary phase (CSP) was developed by bonding isopropyl-carbamate functionalized cyclofructan6 (IP-CF6) to the silica gel. It was evaluated by injecting 119 racemic …
Number of citations: 121 www.sciencedirect.com
K Pavić, I Perković, M Cindrić, M Pranjić… - European journal of …, 2014 - Elsevier
… Method A, from the reaction of 0.152 g 4-chlorobenzhydrylamine hydrochloride and after purification by column chromatography (mobile phase dichloromethane/methanol/ethyl acetate/…
Number of citations: 34 www.sciencedirect.com
WF McCalmont, JR Patterson, MA Lindenmuth… - Bioorganic & medicinal …, 2005 - Elsevier
… Reductive amination of the aldehyde with 4-chlorobenzhydrylamine hydrochloride formed … To a solution of 15c (200 mg, 0.97 mmol), 4-chlorobenzhydrylamine hydrochloride (739 mg, …
Number of citations: 48 www.sciencedirect.com
A Bahlmann, J Falkenhagen, MG Weller, U Panne… - Analyst, 2011 - pubs.rsc.org
High performance liquid chromatography (HPLC) was hyphenated with a previously reported carbamazepine-specific enzyme-linked immunosorbent assay (ELISA) as a screening …
Number of citations: 27 pubs.rsc.org

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